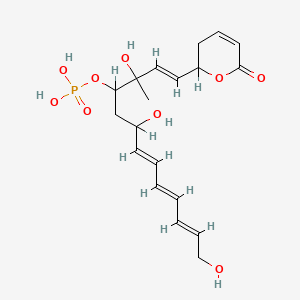
Anandamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arachidonoylethanolamide, also known as anandamide, is a fatty acid neurotransmitter belonging to the fatty acid derivative group known as N-acylethanolamines. It was first discovered in 1992 by Raphael Mechoulam and his colleagues. Arachidonoylethanolamide is an endogenous cannabinoid, meaning it is naturally produced in the body and interacts with cannabinoid receptors. It is named after the Sanskrit word “ananda,” which means joy, bliss, or delight, reflecting its role in mood regulation and other physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arachidonoylethanolamide can be synthesized through enzymatic methods. One common method involves the reaction of arachidonic acid with ethanolamine in the presence of a biocatalyst such as Novozym 435 lipase. This reaction typically occurs in a solvent like hexane and results in high yields of arachidonoylethanolamide .
Industrial Production Methods: Industrial production of arachidonoylethanolamide often involves the extraction of arachidonic acid from arachidonic acid-rich oils. The arachidonic acid is then purified through processes such as urea inclusion and silver nitrate solution fractionation. The purified arachidonic acid is subsequently reacted with ethanolamine to produce arachidonoylethanolamide .
Analyse Des Réactions Chimiques
Types of Reactions: Arachidonoylethanolamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Arachidonoylethanolamide can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of arachidonoylethanolamide can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Arachidonoylethanolamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of fatty acid derivatives and their interactions with various reagents.
Biology: Arachidonoylethanolamide plays a crucial role in the endocannabinoid system, which is involved in regulating mood, appetite, pain sensation, and memory.
Medicine: Research on arachidonoylethanolamide has led to potential therapeutic applications, including pain management, neuroprotection, and treatment of mood disorders.
Industry: Arachidonoylethanolamide is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mécanisme D'action
Arachidonoylethanolamide exerts its effects by binding to cannabinoid receptors, primarily CB1 receptors in the central nervous system and CB2 receptors in the peripheral nervous system. This binding activates various signaling pathways that influence physiological processes such as pain sensation, mood regulation, and immune response. Arachidonoylethanolamide is also involved in the modulation of synaptic plasticity and neurotransmitter release .
Comparaison Avec Des Composés Similaires
2-Arachidonoylglycerol (2-AG): Another major endocannabinoid that shares similar functions with arachidonoylethanolamide but differs in its chemical structure and receptor affinity.
N-Oleoylethanolamide (OEA): A fatty acid derivative that does not bind to cannabinoid receptors but shares similar synthesis and degradation pathways.
N-Palmitoylethanolamide (PEA): Another N-acylethanolamine with anti-inflammatory and analgesic properties.
Uniqueness: Arachidonoylethanolamide is unique due to its specific interaction with cannabinoid receptors and its role in the endocannabinoid system. Unlike other similar compounds, arachidonoylethanolamide has a distinct impact on mood regulation and pain sensation, making it a key target for therapeutic research .
Propriétés
Formule moléculaire |
C22H37NO2 |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
(5E,8E,11E,14E)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6+,10-9+,13-12+,16-15+ |
Clé InChI |
LGEQQWMQCRIYKG-CGRWFSSPSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCO |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


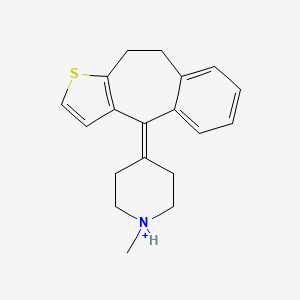
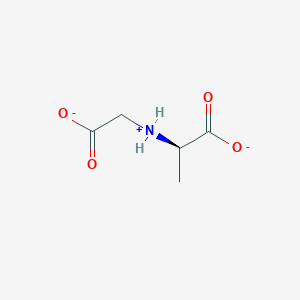
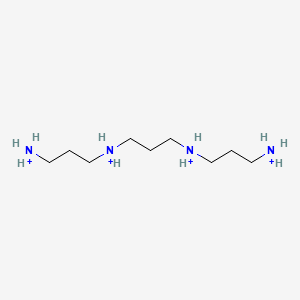

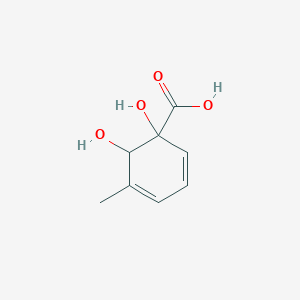




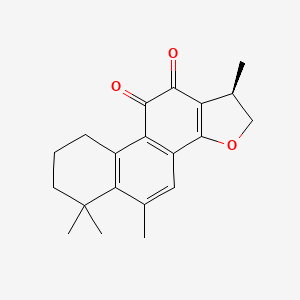

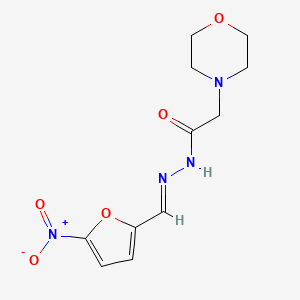
![(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1233471.png)
